molecular formula C20H20N2O3 B12774510 Benzoic acid, 4-((S)-hydroxy(5-(1H-imidazol-1-yl)-2-methylphenyl)methyl)-3,5-dimethyl- CAS No. 122331-77-5

Benzoic acid, 4-((S)-hydroxy(5-(1H-imidazol-1-yl)-2-methylphenyl)methyl)-3,5-dimethyl-

Cat. No.: B12774510
CAS No.: 122331-77-5
M. Wt: 336.4 g/mol
InChI Key: QSAHHFJAWATNBG-IBGZPJMESA-N
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Description

Benzoic acid, 4-((S)-hydroxy(5-(1H-imidazol-1-yl)-2-methylphenyl)methyl)-3,5-dimethyl- is an organic compound that features a benzoic acid core with various functional groups attached This compound is notable for its complex structure, which includes an imidazole ring, a hydroxy group, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-((S)-hydroxy(5-(1H-imidazol-1-yl)-2-methylphenyl)methyl)-3,5-dimethyl- typically involves multiple steps. One common method starts with the condensation of 1H-imidazole and 4-chloromethylbenzaldehyde to form an intermediate product. This intermediate is then subjected to further reactions, including methylation and hydroxylation, to achieve the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. Solvent selection, temperature control, and purification steps are critical to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-((S)-hydroxy(5-(1H-imidazol-1-yl)-2-methylphenyl)methyl)-3,5-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The methyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield benzoic acid derivatives with ketone or aldehyde functionalities, while substitution reactions can introduce new functional groups onto the methyl positions.

Scientific Research Applications

Benzoic acid, 4-((S)-hydroxy(5-(1H-imidazol-1-yl)-2-methylphenyl)methyl)-3,5-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4-((S)-hydroxy(5-(1H-imidazol-1-yl)-2-methylphenyl)methyl)-3,5-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions or active sites of enzymes, potentially inhibiting their activity. The hydroxy group may also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Imidazol-1-yl)benzoic acid: Similar structure but lacks the hydroxy and additional methyl groups.

    4-(1H-Imidazol-1-ylmethyl)benzoic acid: Similar structure with a different substitution pattern on the benzoic acid core.

Uniqueness

The presence of the hydroxy group and multiple methyl groups differentiates it from other similar compounds and may enhance its reactivity and binding affinity in various contexts .

Properties

CAS No.

122331-77-5

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

4-[(S)-hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid

InChI

InChI=1S/C20H20N2O3/c1-12-4-5-16(22-7-6-21-11-22)10-17(12)19(23)18-13(2)8-15(20(24)25)9-14(18)3/h4-11,19,23H,1-3H3,(H,24,25)/t19-/m0/s1

InChI Key

QSAHHFJAWATNBG-IBGZPJMESA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C=CN=C2)[C@@H](C3=C(C=C(C=C3C)C(=O)O)C)O

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C2)C(C3=C(C=C(C=C3C)C(=O)O)C)O

Origin of Product

United States

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